

# Spectroscopic Data of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755

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This guide provides a comprehensive overview of the spectroscopic data for the chiral fluoroalcohol, **1-phenyl-2,2,2-trifluoroethanol**. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of **1-phenyl-2,2,2-trifluoroethanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4	m	-	Aromatic protons
~5.0	q	~7.0	CH
~2.5	d	~4.0	OH

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~135	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
124 (q, J ≈ 282 Hz)	CF <sub>3</sub>
73 (q, J ≈ 32 Hz)	CH

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz<sup>19</sup>F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ -74	d	~7.0	CF <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CCl<sub>3</sub>F

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (H-bonded)
~3040	Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~1495, 1455	Medium	Aromatic C=C stretch
~1160, 1120	Strong	C-F stretch
~1070	Strong	C-O stretch

Sample Preparation: Thin film

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
176	25	$[M]^+$
159	5	$[M-OH]^+$
107	100	$[M-CF_3]^+$
79	30	$[C_6H_7]^+$
77	40	$[C_6H_5]^+$

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-phenyl-2,2,2-trifluoroethanol** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d ( $CDCl_3$ , ~0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for  $^1H$  and  $^{13}C$  NMR. For quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time should be used. The spectra are acquired on a spectrometer operating at a frequency of 400 MHz for  $^1H$ , 100 MHz for  $^{13}C$ , and 376 MHz for  $^{19}F$ . For  $^{19}F$  NMR, an external reference such as  $CCl_3F$  is commonly used.<sup>[1]</sup>

### Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples like **1-phenyl-2,2,2-trifluoroethanol**, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).<sup>[2][3]</sup> A background spectrum of the clean, empty ATR crystal is recorded first.<sup>[3]</sup> The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over a range of 4000-400  $cm^{-1}$  with a

resolution of  $4\text{ cm}^{-1}$ . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[2] After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[4]

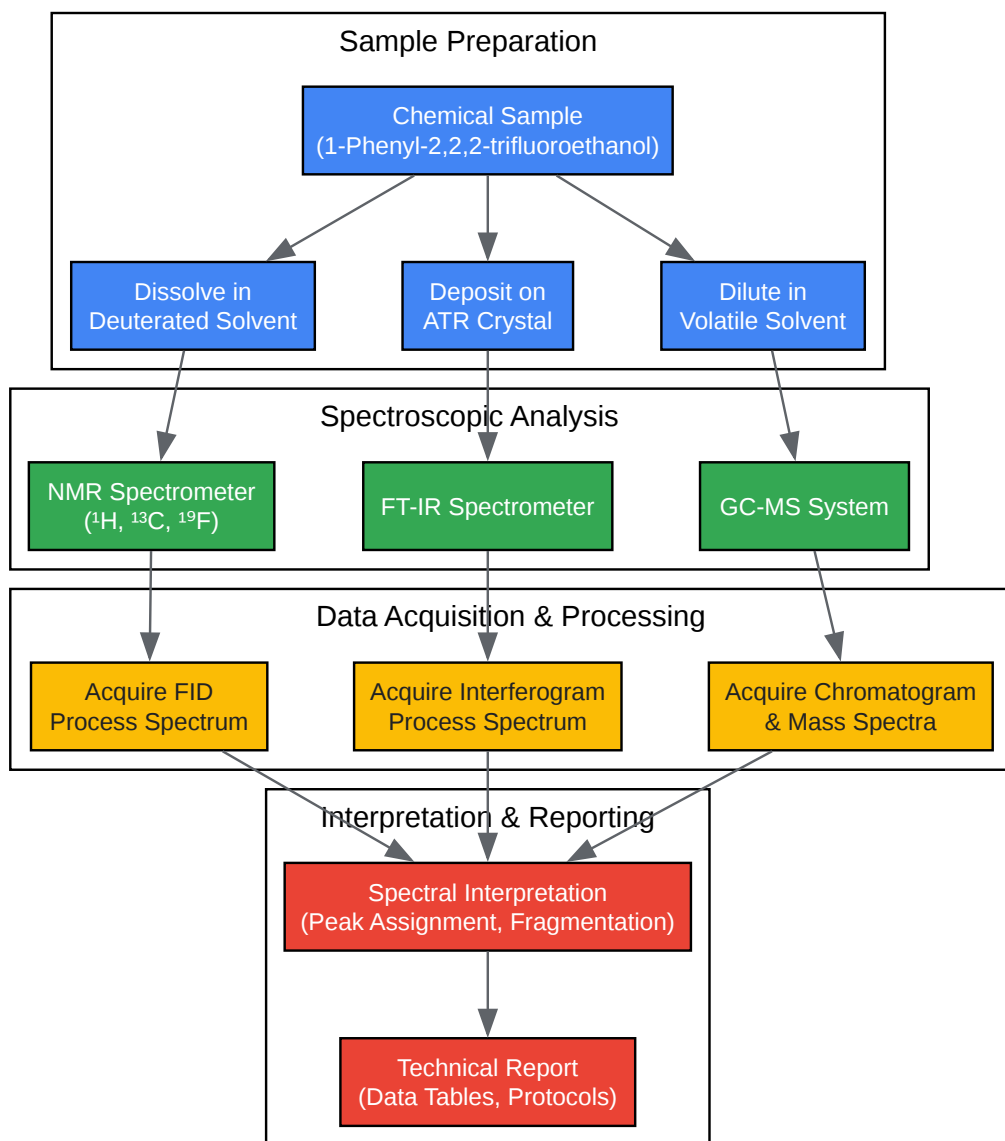
## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **1-phenyl-2,2,2-trifluoroethanol** is prepared in a volatile organic solvent like dichloromethane or hexane. The analysis is performed on a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).[5] The inlet temperature is typically set to  $250\text{--}300^\circ\text{C}$ . [5][6] The oven temperature program starts at a lower temperature (e.g.,  $50^\circ\text{C}$ ) and is ramped up to a higher temperature (e.g.,  $280\text{--}300^\circ\text{C}$ ) to ensure separation of the analyte from any impurities.[5][6] Helium is commonly used as the carrier gas.[5] The mass spectrometer is operated in electron ionization (EI) mode at  $70\text{ eV}$ . [5] Mass spectra are recorded over a mass-to-charge ratio ( $m/z$ ) range of approximately 40-500.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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*Workflow of Spectroscopic Analysis*

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- To cite this document: BenchChem. [Spectroscopic Data of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197755#spectroscopic-data-for-1-phenyl-2-2-2-trifluoroethanol-nmr-ir-ms]

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